molecular formula C12H10Cl2N4O2 B2618022 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid CAS No. 1792203-15-6

3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid

Cat. No. B2618022
CAS RN: 1792203-15-6
M. Wt: 313.14
InChI Key: OIZPRVJDMTUWFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and InChI code. The IUPAC name is 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid . The InChI code is 1S/C12H10Cl2N4O2/c13-7-3-1-6(2-4-7)5-16-11-9(14)17-8(12(19)20)10(15)18-11/h1-4H,5H2,(H,19,20)(H3,15,16,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. This compound, for example, contains polar groups (amino and carboxylic acid), which would make it polar and potentially soluble in polar solvents. It also contains aromatic rings, which could contribute to its stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its mechanism of action would depend on its intended use, which could vary widely given that it’s a pyrazine-based compound.

Safety and Hazards

The safety data sheet (MSDS) provides information about the potential hazards of a compound . Unfortunately, the specific MSDS for this compound is not available in the resources I have. It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c13-7-3-1-6(2-4-7)5-16-11-9(14)17-8(12(19)20)10(15)18-11/h1-4H,5H2,(H,19,20)(H3,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZPRVJDMTUWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=C(N=C2Cl)C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid

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